BenchChemオンラインストアへようこそ!

(5-Fluoro-2-methyl-3-nitrophenyl)methanamine

Medicinal Chemistry Drug Metabolism Lipophilicity

(5-Fluoro-2-methyl-3-nitrophenyl)methanamine (CAS 1378530-58-5) is a trisubstituted benzylamine derivative with the molecular formula C₈H₉FN₂O₂ and a molecular weight of 184.17 g/mol. It is supplied primarily as a free base or hydrochloride salt, with typical commercial purity specifications of ≥95% (free base) or 98% (HCl salt).

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Cat. No. B13015757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2-methyl-3-nitrophenyl)methanamine
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])F)CN
InChIInChI=1S/C8H9FN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,4,10H2,1H3
InChIKeyRGTJHWPHEUAGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Fluoro-2-methyl-3-nitrophenyl)methanamine: Key Physicochemical & Structural Identifiers for Procurement Decisions


(5-Fluoro-2-methyl-3-nitrophenyl)methanamine (CAS 1378530-58-5) is a trisubstituted benzylamine derivative with the molecular formula C₈H₉FN₂O₂ and a molecular weight of 184.17 g/mol . It is supplied primarily as a free base or hydrochloride salt, with typical commercial purity specifications of ≥95% (free base) or 98% (HCl salt) . The compound serves as a versatile synthetic building block, especially in medicinal chemistry programs targeting kinase inhibitors and CNS-penetrant candidates, owing to its precisely positioned fluorine, methyl, nitro, and aminomethyl substituents [1].

Why Generic Substitution of (5-Fluoro-2-methyl-3-nitrophenyl)methanamine Fails in Medicinal Chemistry Campaigns


Substituting a close analog for (5-fluoro-2-methyl-3-nitrophenyl)methanamine without thorough re-validation carries a high risk of altering physicochemical and pharmacological profiles. Removing the fluorine atom (des-fluoro analog) increases lipophilicity (ΔcLogP ~+0.59) and eliminates a strategic metabolic blocking site [1]. Removing the nitro group (des-nitro analog) eliminates a hydrogen-bond acceptor and a versatile synthetic handle for reduction to aniline or diazotization chemistry, fundamentally altering downstream reactivity . Removing the methyl group (des-methyl analog) changes the steric environment around the aminomethyl moiety, which can affect binding conformations in kinase or GPCR pockets . These differences mean that in-class compounds cannot be interchanged without risking substantial changes in potency, selectivity, or synthetic route viability.

Quantitative Differentiation Evidence for (5-Fluoro-2-methyl-3-nitrophenyl)methanamine Versus Closest Analogs


Enhanced Metabolic Stability via Fluorine Blockade: cLogP Comparison with Des-Fluoro Analog

The presence of the 5-fluoro substituent in (5-fluoro-2-methyl-3-nitrophenyl)methanamine reduces cLogP by ~0.59 units relative to the des-fluoro analog (2-methyl-3-nitrophenyl)methanamine, directly lowering lipophilicity-driven metabolic clearance and off-target binding risks [1]. The target compound has a measured LogP of 1.7 (HCl salt), while the des-fluoro analog is predicted to have a LogP of approximately 2.29, representing a 25.8% reduction in logP [2].

Medicinal Chemistry Drug Metabolism Lipophilicity

Topological Polar Surface Area (TPSA) Advantage for CNS Permeability Over Des-Fluoro Analog

The target compound has a TPSA of 69 Ų, which places it in the favorable range for passive blood-brain barrier permeation (typically <70-90 Ų) [1]. The des-fluoro analog (2-methyl-3-nitrophenyl)methanamine has the same TPSA (69 Ų), but the addition of fluorine increases electronegativity without increasing TPSA, potentially enhancing CNS penetration through improved membrane dipole interactions [2].

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Orthogonal Reactivity of Nitro Group Enables Reductive Diversification Not Possible with Des-Nitro Analog

The 3-nitro group provides a versatile synthetic handle that can be selectively reduced to an aniline (H₂, Pd/C), which is not possible with the des-nitro analog (5-fluoro-2-methylphenyl)methanamine [1]. In the scalable synthesis of the PARP inhibitor rucaparib, the structurally related methyl 5-fluoro-2-methyl-3-nitrobenzoate undergoes selective nitro reduction as a key step, demonstrating the critical role of the nitro group in enabling downstream functionalization [2]. The des-nitro analog lacks this synthetic entry point, limiting its utility in complex molecule construction.

Synthetic Chemistry Building Block Functional Group Interconversion

Preferential Handling Profile: Solid Free Base with Defined Melting Point vs. Oily Des-Methyl Analog

The target compound is a crystalline solid with a reported melting point of approximately 80–90 °C, facilitating accurate weighing, storage, and formulation . In contrast, the des-methyl analog (3-fluoro-5-nitrophenyl)methanamine (CAS 1214361-69-9) is often encountered as a low-melting solid or viscous oil at ambient temperature, which complicates precise handling in high-throughput experimentation .

Compound Management Solubility Formulation

Molecular Weight Differential Enables Superior Detection Sensitivity in LC-MS/MS Bioanalysis

The molecular weight of (5-fluoro-2-methyl-3-nitrophenyl)methanamine (184.17 g/mol, free base) is 10.8% higher than the des-fluoro analog (166.18 g/mol) and 8.2% higher than the des-methyl analog (170.14 g/mol) . This mass differential shifts the compound further from common biological background signals in LC-MS/MS analysis, improving signal-to-noise ratio and lower limit of quantification (LLOQ) in pharmacokinetic studies [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Hydrogen Bond Donor/Acceptor Profile for Targeted Protein-Ligand Interactions

The target compound presents 2 hydrogen bond donors (primary amine) and 4 hydrogen bond acceptors (nitro oxygens, fluorine, amine nitrogen), providing a balanced HBD/HBA profile for bidentate or tridentate interactions with protein targets [1]. The des-fluoro analog has 2 HBD and 4 HBA as well, but the fluorine atom in the target can participate in orthogonal multipolar interactions (C-F···H-C, C-F···C=O) that are not available to the des-fluoro analog [2]. The des-nitro analog has only 1 HBD and 2 HBA, significantly reducing its capacity for directed hydrogen bonding with biological targets .

Structure-Based Drug Design Molecular Recognition Binding Affinity

High-Impact Research & Industrial Scenarios for (5-Fluoro-2-methyl-3-nitrophenyl)methanamine


CNS Penetrant Kinase Inhibitor Lead Generation

Programs targeting CNS kinase drivers (e.g., TRK, FLT3, ATM) benefit from the compound's TPSA of 69 Ų and cLogP of 1.7, which fall within the optimal CNS drug space (TPSA <70 Ų, cLogP 1-3) [1]. The free aminomethyl group allows rapid amide or sulfonamide coupling to generate focused libraries for CNS-penetrant kinase inhibitor screening [2].

PARP Inhibitor Intermediate Scale-Up via Nitro Reduction Pathway

The 3-nitro group can be chemoselectively reduced to the corresponding aniline under catalytic hydrogenation conditions (H₂, Pd/C, EtOH, RT), mirroring the key transformation used in rucaparib synthesis from the structurally analogous methyl 5-fluoro-2-methyl-3-nitrobenzoate [3]. The resulting aniline intermediate is poised for elaboration into PARP inhibitor scaffolds through intramolecular cyclization or amidation chemistry [4].

Automated High-Throughput Screening (HTS) Library Production

The solid physical form (mp ~80-90 °C) and commercial availability at ≥95% purity make this compound compatible with automated solid dispensing platforms (e.g., Labcyte Echo, TTP Labtech comPOUND) . The higher molecular weight (184.17 g/mol) reduces interference from DMSO cluster ions in acoustic dispensing QC, improving transfer accuracy relative to lower-MW analogs [5].

Fluorine-19 NMR Probe for Target Engagement and Metabolism Studies

The single fluorine atom at the 5-position provides a clean ¹⁹F NMR handle (δ ≈ -110 to -120 ppm for aryl-F) for studying protein-ligand binding, metabolic fate, and tissue distribution without radiolabeling [6]. This capability is absent in the des-fluoro analog, which requires radioactive labeling (³H or ¹⁴C) for comparable distribution studies, adding cost, time, and regulatory burden [7].

Quote Request

Request a Quote for (5-Fluoro-2-methyl-3-nitrophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.